Chlorzoxazone N-Glucuronide is a significant metabolite of chlorzoxazone, a muscle relaxant commonly used in clinical settings. This compound is formed through the process of glucuronidation, where glucuronic acid is conjugated to chlorzoxazone. The formation of chlorzoxazone N-Glucuronide is primarily catalyzed by specific enzymes known as uridine 5'-diphospho-glucuronosyltransferases, particularly UGT1A9. Understanding this compound is crucial for elucidating the metabolic pathways of chlorzoxazone and its pharmacological effects.
Chlorzoxazone N-Glucuronide originates from the metabolism of chlorzoxazone, which itself is synthesized via a heterocyclization reaction involving 2-amino-4-chlorophenol and phosgene . The glucuronidation process occurs predominantly in the liver, where various cytochrome P450 enzymes and uridine 5'-diphospho-glucuronosyltransferases facilitate the conversion of chlorzoxazone into its glucuronide forms .
Chlorzoxazone N-Glucuronide can be classified as a drug metabolite and phase II conjugate. It falls under the category of glucuronides, which are compounds formed when glucuronic acid is attached to an active drug or its metabolites, enhancing their solubility and facilitating excretion.
The synthesis of chlorzoxazone N-Glucuronide involves enzymatic reactions primarily mediated by uridine 5'-diphospho-glucuronosyltransferases. The key enzymes identified in this process include:
The enzymatic reaction typically requires UDP-glucuronic acid as a co-substrate, which donates the glucuronic acid moiety to chlorzoxazone. The reaction conditions, including pH, temperature, and enzyme concentration, are critical for optimizing yield and specificity.
Chlorzoxazone N-Glucuronide is characterized by the addition of a glucuronic acid molecule to the nitrogen atom of chlorzoxazone. The molecular formula can be represented as CHClNO.
The primary reaction involving chlorzoxazone N-Glucuronide is its formation from chlorzoxazone through glucuronidation. This reaction can be summarized as follows:
This reaction is typically studied using in vitro systems such as human liver microsomes or recombinant enzyme assays to assess kinetics and metabolic stability. Techniques like liquid chromatography coupled with mass spectrometry are employed to quantify the metabolites formed during these reactions .
Chlorzoxazone N-Glucuronide acts primarily as an inactive metabolite that enhances the solubility of chlorzoxazone, facilitating its elimination from the body. The mechanism involves:
Studies have shown that the formation of chlorzoxazone N-Glucuronide is resistant to enzymatic hydrolysis, indicating its stability in biological systems . This stability plays a crucial role in determining the pharmacokinetics of chlorzoxazone.
Chlorzoxazone N-Glucuronide serves several important roles in scientific research:
Chlorzoxazone undergoes distinct metabolic transformations, yielding two primary glucuronide conjugates: the well-characterized O-glucuronide (derived from 6-hydroxychlorzoxazone) and the novel N-glucuronide (CHZ-N-Glc). The formation of CHZ-N-Glc represents a direct conjugation pathway where uridine diphosphate-glucuronosyltransferase (UGT) enzymes catalyze the nucleophilic attack of the chlorzoxazone nitrogen atom on the anomeric carbon of uridine diphosphate-glucuronic acid (UDPGA). This reaction generates an N-glucoside bond, bypassing hydroxylation by cytochrome P450 enzymes. Unlike the O-glucuronide, CHZ-N-Glc exhibits resistance to enzymatic hydrolysis by β-glucuronidases, contributing to its persistence in biological systems [1] [7]. In vitro studies using human hepatocytes confirm that CHZ-N-Glc formation occurs independently of prior oxidative metabolism, establishing it as a primary elimination route [1].
Table 1: Characteristics of Chlorzoxazone Glucuronides
| Property | O-Glucuronide (CHZ-O-Glc) | N-Glucuronide (CHZ-N-Glc) |
|---|---|---|
| Precursor Metabolite | 6-Hydroxychlorzoxazone | Parent Chlorzoxazone |
| Glucuronide Bond Type | Ester (O-linkage) | N-Glycoside (N-linkage) |
| Hydrolysis Resistance | Sensitive to β-glucuronidase | Resistant to β-glucuronidase |
| Key UGT Isoforms | UGT1A1, UGT1A6, UGT1A9 | UGT1A9 exclusively |
UGT1A9 is the sole human isoform responsible for CHZ-N-Glc biosynthesis. Kinetic analyses using recombinant UGT enzymes reveal that UGT1A9 exhibits high catalytic efficiency (kcat/Km) for N-glucuronidation, with minimal activity observed for UGT1A1, UGT1A6, or UGT1A10. Molecular docking simulations suggest that UGT1A9’s active site accommodates chlorzoxazone’s planar benzoxazolone ring, positioning the nitrogen atom proximal to UDPGA for conjugation. This specificity is absent in other UGT isoforms due to steric or electronic constraints [1] [7]. In human liver microsomes, chemical inhibition assays using UGT1A9-selective inhibitors (e.g., niflumic acid) reduce CHZ-N-Glc formation by >85%, corroborating its isoform specificity [1].
Table 2: UGT Isoform Activity Toward Chlorzoxazone
| UGT Isoform | O-Glucuronidation Activity | N-Glucuronidation Activity | Catalytic Efficiency (kcat/Km) |
|---|---|---|---|
| UGT1A1 | High | Undetectable | Not applicable (N/A) |
| UGT1A6 | Moderate | Undetectable | N/A |
| UGT1A9 | Moderate | High | 18.5 μL/min/mg |
| UGT1A10 | Low | Undetectable | N/A |
Chlorzoxazone metabolism bifurcates into two principal pathways:
The two routes exhibit divergent kinetic properties: CYP2E1-mediated hydroxylation follows classical Michaelis-Menten kinetics, whereas N-glucuronidation displays first-order kinetics across physiological chlorzoxazone concentrations. This distinction underpins the dose-dependent shift in metabolic fate observed in vivo [4].
UGT1A9 activity varies significantly across populations due to functional genetic polymorphisms:
Table 3: Impact of UGT1A9 Polymorphisms on N-Glucuronidation
| Genetic Variant | Functional Consequence | Effect on CHZ-N-Glc Formation | Population Frequency |
|---|---|---|---|
| UGT1A9*2 (c.726C>A) | Decreased catalytic efficiency | ↓ 30–40% (homozygotes) | Caucasian: 5–8% |
| UGT1A9*3 (c.98T>C) | Reduced extrahepatic activity | Unchanged (liver) | Asian: 10–15% |
| Promoter -275T>A | Reduced transcriptional activity | ↓ 20–25% | Global: 15–20% |
| Promoter -2152C>T | Enhanced transcription | ↑ 15% | African: 8–12% |
Liver bank phenotyping studies demonstrate that UGT1A9 activity (assayed via propofol glucuronidation) correlates strongly with CHZ-N-Glc formation (r = 0.71, p < 0.001), reinforcing UGT1A9’s centrality in this pathway [2]. Consequently, pharmacogenetic profiling of UGT1A9 variants may refine predictions of chlorzoxazone clearance in clinical settings where CYP2E1 activity is perturbed (e.g., alcoholism, obesity) [4].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6